molecular formula C9H8BrF3O B13597847 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol

Cat. No.: B13597847
M. Wt: 269.06 g/mol
InChI Key: MFPKRMFKSBNMSU-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8BrF3O It is a brominated derivative of phenylethanol, where the phenyl ring is substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the bromination of 1-[2-(trifluoromethyl)phenyl]ethanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired brominated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylethanols.

    Oxidation Reactions: Products include 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone.

    Reduction Reactions: Products include 1-[2-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-Bromo-1-[2-(trifluoromethyl)phenyl]propane: Similar structure but with an additional carbon atom in the alkyl chain.

Uniqueness

2-Bromo-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4,8,14H,5H2

InChI Key

MFPKRMFKSBNMSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CBr)O)C(F)(F)F

Origin of Product

United States

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